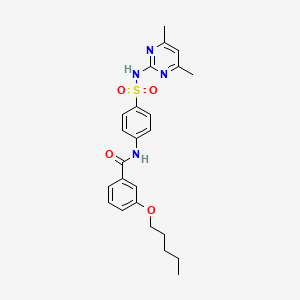

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide

Description

N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide is a sulfonamide-benzamide hybrid compound characterized by a 4,6-dimethylpyrimidinyl sulfamoyl group attached to a phenyl ring, which is further linked to a 3-pentyloxy-substituted benzamide moiety. The molecular formula is C28H29N5O4S (calculated based on structural analogs in ). Key features include:

- Sulfamoyl bridge: Connects the 4,6-dimethylpyrimidine heterocycle to the phenyl ring.

- Pentyloxy chain: A five-carbon alkoxy group at the 3-position of the benzamide, enhancing lipophilicity.

- Dimethylpyrimidine: The 4,6-dimethyl substitution on the pyrimidine ring likely influences steric and electronic interactions.

Properties

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-4-5-6-14-32-21-9-7-8-19(16-21)23(29)27-20-10-12-22(13-11-20)33(30,31)28-24-25-17(2)15-18(3)26-24/h7-13,15-16H,4-6,14H2,1-3H3,(H,27,29)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJXYBQVHGWHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C18H20N6O5S

- Molecular Weight : 432.5 g/mol

- IUPAC Name : N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(pentyloxy)benzamide

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in disease processes, particularly in cancer and bacterial infections.

Biological Activity Overview

-

Antitumor Activity

- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM .

- Antibacterial Properties

-

Anti-inflammatory Effects

- The compound has been investigated for its ability to modulate inflammatory pathways. It appears to reduce the production of pro-inflammatory cytokines in macrophages.

- Data Table : Summary of anti-inflammatory activity

Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 500 150 IL-6 300 100 IL-1β 200 50

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. Modifications to the pentyloxy group or the pyrimidine moiety can significantly alter potency and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Moiety

Alkoxy Chain Length and Position

- Target Compound : 3-pentyloxy substitution (C5H11O).

- Analog 1 (, Compound 11): 4-pentyloxy substitution on a propan-2-yl backbone, with stereochemistry (2S).

- Analog 2 (): (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide.

Halogen and Methoxy Substitutions

- Analog 3 (, Compound 4): 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide.

- Analog 4 () : Diphenylpyrimidine-substituted benzamides with methyl ester linkages. These lack the sulfamoyl bridge but share the benzamide core, emphasizing the role of the sulfamoyl group in target engagement .

Variations in the Sulfamoyl-Linked Pyrimidine Group

Pyrimidine Substituents

- Target Compound : 4,6-Dimethylpyrimidine.

- Analog 5 () : N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-[(phenylmethyl)-propan-2-yl-sulfamoyl]benzamide. The 4-methylpyrimidine (vs. 4,6-dimethyl) reduces steric hindrance, possibly altering binding affinity .

- Analog 6 () : Pyrimidin-2-yl sulfamoyl group with 1,3-dioxoisoindolin-2-yl substituents. Demonstrates how heterocyclic additions to the sulfamoyl group modulate bioactivity .

Physicochemical Properties

Structural and Computational Insights

- Docking Studies () : AutoDock Vina predicts that the pentyloxy chain may occupy hydrophobic pockets in target proteins, while the 4,6-dimethylpyrimidine engages in π-π stacking .

- Crystallography () : SHELX and ORTEP-3 were used to resolve analogs (e.g., ), highlighting the importance of the sulfamoyl bridge’s conformation for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.